1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile (CPMTPC) is a heterocyclic compound that has been the subject of research in a variety of scientific fields. CPMTPC has a unique structure, with a cyclopropylmethyl group connected to a thiophen-2-yl group, which is connected to a pyrazole ring. This structure gives CPMTPC interesting properties, making it a potential target for research in chemical synthesis, drug design, and more.
Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of new heterocyclic compounds based on pyrazole derivatives, demonstrating their potential in anticancer activities. For instance, compounds derived from 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer properties, highlighting the versatility of the pyrazole moiety in drug development (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial Activity
Novel Schiff bases synthesized from pyrazole derivatives exhibit significant antimicrobial activity, underscoring the utility of these compounds in developing new antimicrobial agents. This is illustrated in studies where novel Schiff bases using pyrazole-4-carboxaldehyde derivatives were synthesized and showed excellent antimicrobial properties against various pathogens (Puthran et al., 2019).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors for carbon steel in acidic solutions, demonstrating their effectiveness in protecting metals against corrosion. The adsorption of these compounds on the metal surface follows the Langmuir isotherm, indicating their potential in industrial applications where corrosion resistance is crucial (Motawea & Abdelaziz, 2015).
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXJSNDIKMGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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